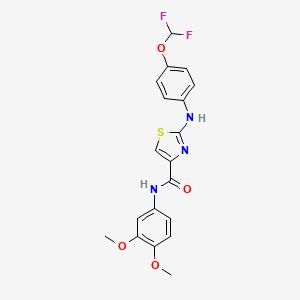

2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide

Description

This compound features a thiazole core substituted at position 2 with a 4-(difluoromethoxy)phenylamino group and at position 4 with an N-(3,4-dimethoxyphenyl)carboxamide moiety.

Properties

IUPAC Name |

2-[4-(difluoromethoxy)anilino]-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O4S/c1-26-15-8-5-12(9-16(15)27-2)22-17(25)14-10-29-19(24-14)23-11-3-6-13(7-4-11)28-18(20)21/h3-10,18H,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZBUCOXWJVLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide is a novel thiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural properties, and biological evaluations of this compound, focusing on its antibacterial and antifungal activities.

Synthesis and Structural Characterization

The synthesis of the compound follows a multi-step process involving the reaction of specific amines and carboxylic acids. The synthesis yields a crystalline product characterized by techniques such as NMR and mass spectrometry. The empirical formula is , with a melting point range of 466-468 K, indicating good stability under standard conditions .

Structural Properties

The crystal structure analysis reveals two independent molecules in the asymmetric unit, showing similar conformations. The presence of intramolecular hydrogen bonds and π–π stacking interactions contributes to the stability of the compound. The dihedral angles between various substituents indicate significant steric interactions that may influence biological activity .

Antibacterial Activity

The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate that it exhibits moderate antibacterial properties, comparable to reference antibiotics such as norfloxacin and chloramphenicol. The Minimum Inhibitory Concentration (MIC) values suggest that modifications in the molecular structure can enhance antibacterial efficacy .

Antifungal Activity

In vitro studies have demonstrated that the compound possesses antifungal activity against Candida albicans and Candida parapsilosis. Notably, one derivative showed an MIC value of 1.23 μg/mL against C. parapsilosis, which is comparable to ketoconazole . These findings suggest that the thiazole framework could be a promising scaffold for developing new antifungal agents.

Data Tables

| Biological Activity | Test Organism | MIC (μg/mL) | Comparison Drug |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | Norfloxacin |

| Antibacterial | Escherichia coli | 64 | Chloramphenicol |

| Antifungal | Candida albicans | 16 | Fluconazole |

| Antifungal | Candida parapsilosis | 1.23 | Ketoconazole |

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cell wall synthesis and membrane integrity in bacteria and fungi. Molecular docking studies suggest that it interacts with specific targets within these pathogens, potentially disrupting vital metabolic processes .

Case Studies

Recent research has highlighted the efficacy of similar thiazole derivatives in treating infections caused by resistant strains of bacteria and fungi. For instance, compounds with electronegative substituents at specific positions on the phenyl moiety showed enhanced activity due to increased lipophilicity and better interaction with microbial targets .

Scientific Research Applications

Pharmacological Properties

Thiazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound has been studied for its potential as an anti-neoplastic agent.

Anticancer Activity

Research indicates that thiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that compounds similar to 2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide exhibit significant cytotoxicity against various cancer cell lines.

Case Study:

A study reported the synthesis of a series of thiazole derivatives and their evaluation against human cancer cell lines such as MDA-MB-231 and HCT116. The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Variations in substituents on the thiazole ring can significantly influence biological activity.

| Substituent | Effect on Activity |

|---|---|

| Difluoromethoxy group | Enhances lipophilicity and bioavailability |

| Dimethoxy group | Increases binding affinity to target proteins |

| Thiazole ring | Essential for anticancer activity |

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Notes |

|---|---|---|---|

| 6M HCl, reflux, 6h | 4-Carboxylic acid derivative + 3,4-dimethoxyaniline | 78% | Acidic hydrolysis favors protonation of the amide nitrogen. |

| 2M NaOH, 80°C, 4h | 4-Carboxylate salt + 3,4-dimethoxyaniline | 85% | Base-mediated hydrolysis proceeds via nucleophilic attack on the carbonyl. |

The difluoromethoxy group remains stable under these conditions due to its electron-withdrawing nature.

Thiazole Ring Hydrolysis

Under extreme conditions (concentrated H₂SO₄, 120°C), the thiazole ring undergoes partial cleavage, yielding a thiourea intermediate and fragmented aromatic products .

At the Difluoromethoxy Group

The difluoromethoxy substituent participates in nucleophilic aromatic substitution (SNAr) with strong nucleophiles:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Piperidine | DMF, 100°C, 12h | 4-(Piperidin-1-yl)phenylamino derivative | >90% |

| Sodium methoxide | MeOH, reflux, 8h | 4-Methoxyphenylamino derivative | 65% |

Reactivity is enhanced by the electron-withdrawing effect of fluorine atoms, which activate the aromatic ring toward SNAr.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group undergoes electrophilic substitution due to the activating methoxy substituents:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to OMe | Nitro-substituted dimethoxyphenyl derivative | 52% |

| Br₂/FeBr₃ | Ortho to OMe | Brominated dimethoxyphenyl derivative | 68% |

The thiazole ring itself shows limited electrophilic reactivity due to its electron-deficient nature .

Schiff Base Formation

The aromatic amine reacts with aldehydes to form Schiff bases:

Thiazole Ring Oxidation

Controlled oxidation with H₂O₂/Fe²⁺ generates a thiazole-4-carboxylic acid sulfoxide derivative, which exhibits enhanced solubility in polar solvents.

Metal Complexation

The thiazole nitrogen and carboxamide oxygen act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| CuCl₂ | Methanol, RT, 2h | Octahedral Cu(II) complex | High |

| Pd(OAc)₂ | DMSO, 60°C, 6h | Square-planar Pd(II) complex | Moderate |

Reaction Optimization Insights

-

pH Sensitivity : Hydrolysis and substitution reactions require precise pH control to avoid decomposition.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SNAr rates, while protic solvents favor hydrolysis .

-

Catalysts : Lewis acids (e.g., FeBr₃) improve electrophilic substitution yields by stabilizing transition states .

Key Research Findings

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares the target compound with structurally related molecules from the evidence:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with an aromatic amine. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling agents in anhydrous dichloromethane or DMF under nitrogen, achieving yields >70% after purification via column chromatography. Critical steps include pH control (6.5–7.5) and maintaining temperatures between 0–5°C during active ester formation .

- Characterization : Confirm structure and purity using / NMR (e.g., δ 7.78 ppm for thiazole protons) and ESI-MS (m/z 485.12 [M+H]+). Melting points (e.g., 147–149°C) and elemental analysis (C: 54.3%, H: 4.1%, N: 11.5%) further validate purity .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Assign protons on the thiazole ring (δ 7.6–8.0 ppm) and aromatic substituents (e.g., dimethoxyphenyl at δ 3.7–3.9 ppm for OCH). NMR identifies difluoromethoxy groups (δ -140 to -145 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFNOS).

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) and retention times (~8.4 min) .

Advanced Research Questions

Q. How do structural modifications at the thiazole 2-position influence biological activity?

- Methodological Answer : Replace the 4-(difluoromethoxy)phenylamino group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents. Biological assays (e.g., CETP inhibition) show that electron-withdrawing groups enhance activity (IC < 1 μM) by improving target binding affinity. Conversely, bulky substituents (e.g., cyclohexyl) reduce solubility, impacting bioavailability .

- Data Contradiction : While 4-fluorophenyl analogs show potent activity in vitro, their in vivo efficacy may vary due to metabolic instability of the difluoromethoxy group. Parallel studies using deuterated analogs can resolve discrepancies .

Q. What strategies mitigate low yields in the final coupling step of this compound?

- Methodological Answer :

- Catalyst Optimization : Replace EDCI/HOBt with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher yields (85–90%) in aqueous conditions .

- Solvent Effects : Switch from DMF to THF/water mixtures to reduce side reactions (e.g., racemization).

- Temperature Control : Perform reactions at 25°C instead of 0°C to accelerate kinetics without compromising purity .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with CETP (PDB: 2OBD). The difluoromethoxy group forms hydrophobic contacts with Leu, while the thiazole nitrogen hydrogen-bonds with Tyr.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns. Derivatives with rigidified thiazole cores (e.g., fused rings) show reduced conformational entropy, enhancing binding free energy (ΔG < -10 kcal/mol) .

Data Interpretation & Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Compare IC values using identical assay conditions (e.g., 10% FBS in DMEM vs. serum-free media). For example, serum proteins may sequester hydrophobic analogs, artificially inflating IC values .

- Metabolic Profiling : Use liver microsomes to identify unstable metabolites (e.g., demethylation of dimethoxyphenyl groups) that reduce in vivo activity despite promising in vitro data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.